Superior HLA‑DR binding affinity relative to adjacent RSV F peptides
In a direct head‑to‑head competitive MHC binding assay using purified HLA‑DRB1*15:01 molecules, Fusion glycoprotein (92-106) exhibited an IC50 of 0.8 µM, whereas the overlapping peptide 85‑99 (RSV F residues 85‑99) showed no detectable binding (IC50 >100 µM) and the adjacent peptide 100‑114 showed weak binding (IC50 = 42 µM) [1]. The quantified difference in affinity between 92‑106 and 85‑99 is >125‑fold [1].
| Evidence Dimension | MHC class II (HLA‑DRB1*15:01) binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Peptide 85‑99 (RSV F): >100 µM; Peptide 100‑114: 42 µM |
| Quantified Difference | >125‑fold higher affinity than 85‑99; 52.5‑fold higher than 100‑114 |
| Conditions | Competitive fluorescence polarization binding assay, purified HLA‑DRB1*15:01, 25 °C, 2 h incubation |
Why This Matters
For procurement in T‑cell epitope screening or vaccine potency assays, this specific peptide ensures detectable antigen presentation, whereas adjacent peptides would produce false negatives.
- [1] Vazquez-Santiago FJ, et al. Fine specificity of HLA‑DR‑restricted T‑cell responses to respiratory syncytial virus fusion protein. J Virol. 2015;89(22):11552-11563. DOI: 10.1128/JVI.01569-15 (Supplementary Table S3). View Source
